molecular formula C20H24N6O3S B6469239 6-[5-(2-ethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640966-76-1

6-[5-(2-ethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6469239
CAS No.: 2640966-76-1
M. Wt: 428.5 g/mol
InChI Key: AOWUXCKKTFWFIH-UHFFFAOYSA-N
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Description

6-[5-(2-ethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a useful research compound. Its molecular formula is C20H24N6O3S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.16305982 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[5-(2-ethoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-3-29-16-6-4-5-7-17(16)30(27,28)26-10-14-8-25(9-15(14)11-26)20-18-19(21-12-22-20)24(2)13-23-18/h4-7,12-15H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWUXCKKTFWFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[5-(2-ethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The compound can be structurally described as follows:

  • Core Structure : A purine base modified with a sulfonamide group.
  • Functional Groups : Contains an ethoxybenzenesulfonyl moiety and an octahydropyrrolo structure.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar purine derivatives. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating the biological activity of purine derivatives, it was found that certain compounds exhibited IC50 values below 1 μM against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The most potent compound in this series demonstrated an IC50 of 0.166 μM, indicating strong growth inhibition compared to standard treatments like paclitaxel .

2. Anti-inflammatory Properties

The sulfonamide moiety in the compound is known for its anti-inflammatory effects. Research on related benzenesulfonamide derivatives has shown promising results in reducing inflammation in animal models.

In Vivo Studies

In experiments where carrageenan-induced paw edema was measured, certain sulfonamide derivatives exhibited significant inhibition rates (up to 94.69%) at varying time points post-administration . This suggests that the incorporation of sulfonamide groups may enhance the anti-inflammatory efficacy of compounds like the one .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Similar benzenesulfonamide derivatives have been tested against various bacterial strains.

Antimicrobial Efficacy

In vitro studies reported minimal inhibitory concentrations (MIC) for several related compounds:

  • E. coli : MIC = 6.72 mg/mL
  • S. aureus : MIC = 6.63 mg/mL
    These findings indicate that modifications to the sulfonamide structure can enhance antimicrobial activity against pathogenic bacteria .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAntitumor0.166 μM (MDA-MB-231)
Compound BAnti-inflammatory94.69% inhibition
Compound CAntimicrobial6.72 mg/mL (E. coli)

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureBiological Effect
Sulfonamide groupEnhanced anti-inflammatory
Ethoxybenzenesulfonyl groupIncreased antimicrobial activity
Octahydropyrrolo structureImproved anticancer properties

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a model for studying sulfonyl-substituted heterocycles. Its unique structure allows researchers to explore various chemical reactions including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Capable of undergoing reduction reactions to yield different derivatives.
  • Substitution Reactions: Involves nucleophilic substitutions at the ethoxy group.

These properties make it a valuable building block for synthesizing more complex organic molecules.

Biology

Biologically, 6-[5-(2-ethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is investigated for its potential as a biochemical probe. Its interactions with biological targets can provide insights into cellular processes and pathways. Notably:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies in enzymology.
  • Cellular Signaling: Its ability to interact with receptors suggests potential roles in modulating cellular signaling pathways.

Medicine

In medicinal chemistry, the compound is being explored for therapeutic applications due to its unique structural attributes:

  • Anticancer Activity: Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.
  • Neurological Disorders: Investigations into its neuroprotective properties indicate potential applications in treating neurodegenerative diseases.
  • Infectious Diseases: Its interaction with microbial targets could lead to the development of new antimicrobial agents.

Industry

From an industrial perspective, this compound is utilized as an intermediate in the synthesis of other complex molecules. Its reactivity makes it suitable for various applications:

  • Organic Synthesis: Acts as a versatile building block for creating pharmaceuticals and agrochemicals.
  • Material Science: Potential applications in developing novel materials due to its unique electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.